Fenticlor (CAS 97-24-5), chemically designated as 2,2'-thiobis(4-chlorophenol), is a halogenated thiobisphenol primarily utilized as a highly hydrophobic antimicrobial and antifungal agent [1]. Characterized by its thioether bridge and para-chlorine substituents, Fenticlor presents as a stable crystalline solid with a distinctively high melting point of 175.8–186.8 °C [1]. In industrial and advanced pharmaceutical procurement, its value extends significantly beyond direct topical antisepsis; its difunctional phenolic structure and specific thermal properties make it an exceptional precursor for synthesizing biodegradable poly(anhydride-ester) drug delivery systems[2]. Additionally, its well-characterized photochemical reactivity establishes it as a critical, standardized reference chemical for regulatory in vitro photosafety and phototoxicity assays [3].
Substituting Fenticlor with closely related halogenated bisphenols, such as hexachlorophene or bithionol, fundamentally alters both the toxicological profile and the thermomechanical properties of the end product. While hexachlorophene and bithionol offer potent antimicrobial activity, they exhibit severe off-target effects, including high-affinity inhibition of 5α-reductase type 1 (SRD5A1), which drastically disrupts neurosteroidogenesis [1]. Fenticlor provides a significantly attenuated inhibitory profile, making it a safer alternative for topical formulations. Furthermore, in polymer synthesis, substituting Fenticlor with lower-melting-point analogs or non-aromatic monomers drastically reduces the glass transition temperature (Tg) of the resulting polyactives, leading to premature degradation and catastrophic loss of structural integrity in physiological environments [2].
When utilized as a chemically incorporated monomer in poly(anhydride-ester) synthesis, Fenticlor yields polymers with a significantly higher glass transition temperature (Tg = 84 °C) compared to baseline catechol-derived polymers (Tg = 23 °C) [1]. The thermal characteristics of the resulting polyactives directly parallel the high melting point of Fenticlor (175.8–186.8 °C) [1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | Tg = 84 °C (Fenticlor-derived polyanhydride-ester) |
| Comparator Or Baseline | Tg = 23 °C (Catechol-derived baseline) |
| Quantified Difference | +61 °C increase in Tg |
| Conditions | Melt condensation synthesis of poly(anhydride-esters) evaluated via differential scanning calorimetry |
Procuring Fenticlor as a comonomer enables the manufacturing of solid, hydrophobic drug-eluting implants that maintain structural integrity well above physiological temperatures.
Halogenated bisphenols are known to disrupt neurosteroid synthesis via SRD5A1 inhibition. Fenticlor demonstrates a moderate inhibition profile with an IC50 of 14.57 μM, which is significantly less potent than its highly disruptive structural analogs, Hexachlorophene (IC50 = 5.50 μM) and Bithionol (IC50 = 7.33 μM)[1].
| Evidence Dimension | SRD5A1 Inhibition (IC50) |
| Target Compound Data | 14.57 μM |
| Comparator Or Baseline | Hexachlorophene (5.50 μM) and Bithionol (7.33 μM) |
| Quantified Difference | 2.0x to 2.6x lower inhibitory potency (safer profile) |
| Conditions | In vitro human SF126 cell microsome assay |
Fenticlor provides a safer toxicological margin for topical and veterinary formulations by reducing unintended neurosteroidogenesis disruption compared to legacy chlorinated bisphenols.
Fenticlor is systematically utilized as a validated phototoxic (PT) reference chemical in regulatory photosafety assessments. In comparative evaluations of OECD test guidelines (TG 432, TG 495, TG 498), Fenticlor reliably induces reactive oxygen species (ROS) upon UV exposure, serving as a critical positive control against non-phototoxic (NPT) baselines [1].
| Evidence Dimension | Phototoxic Reference Validity |
| Target Compound Data | Validated Positive Control (PT) |
| Comparator Or Baseline | Non-phototoxic (NPT) reference chemicals |
| Quantified Difference | Consistent ROS generation and viability reduction (>30%) under UVA |
| Conditions | OECD TG 432 (3T3 NRU) and TG 495 (ROS assay) under UV irradiation |
Laboratories must procure highly reliable, internationally recognized positive controls like Fenticlor to validate alternative in vitro photosafety testing platforms for cosmetic and pharmaceutical ingredients.
Fenticlor is the right choice as an active pharmaceutical ingredient (API) in specialized topical applications where a balanced antimicrobial efficacy is required alongside a lower risk of neurosteroidogenic disruption (SRD5A1 inhibition) compared to highly potent analogs like hexachlorophene [1].
Fenticlor is highly suited as a chemically incorporated comonomer to elevate the glass transition temperature (Tg) of drug-eluting matrices, ensuring sustained, surface-eroding release profiles that maintain structural integrity at body temperature [2].
Fenticlor should be procured as a standardized, validated positive reference chemical for OECD-compliant phototoxicity assays (e.g., ROS generation, 3T3 NRU) in cosmetic and pharmaceutical safety screening [3].
Corrosive;Irritant